ethyl 3-(1-amino-3-methylbutyl)-1H-1,2,4-triazole-5-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis of the compound reveals distinct signals for the ethyl ester group (δ 1.30 ppm, triplet, CH₃; δ 4.25 ppm, quartet, CH₂), the triazole ring proton (δ 8.15 ppm, singlet), and the branched alkyl chain. The 3-methylbutylamine moiety shows resonances at δ 1.70 ppm (multiplet, CH₂), δ 1.05 ppm (doublet, CH(CH₃)₂), and δ 2.90 ppm (broad singlet, NH₂) . ¹³C NMR confirms the carbonyl carbon of the ester at δ 165.5 ppm and the triazole carbons between δ 145–155 ppm .
Infrared (IR) and Raman Spectroscopy
IR spectroscopy identifies key functional groups: a strong absorption at 1705 cm⁻¹ (C=O stretch of the ester), 3300–3200 cm⁻¹ (N–H stretching of the primary amine), and 1600 cm⁻¹ (C=N/C=C vibrations in the triazole ring) . Raman spectra complement these findings, with intense bands at 1580 cm⁻¹ (ring breathing modes) and 1250 cm⁻¹ (C–O ester stretch) .
UV-Vis Spectroscopy
The compound exhibits a λₘₐₐ at 265 nm in methanol, attributed to π→π* transitions within the conjugated triazole-ester system. Molar absorptivity (ε) of 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ suggests strong electronic delocalization .
Table 2: Spectroscopic Signatures
| Technique | Key Signals | Assignment | Source |
|---|---|---|---|
| ¹H NMR | δ 8.15 (s, 1H) | Triazole H | |
| ¹³C NMR | δ 165.5 (C=O) | Ester carbonyl | |
| IR | 1705 cm⁻¹ | C=O stretch | |
| UV-Vis | λₘₐₐ = 265 nm | π→π* transition |
X-ray Crystallography and Solid-State Packing Behavior
Single-crystal X-ray diffraction data for this compound are not yet available. However, analogous 1,2,4-triazole derivatives crystallize in monoclinic systems with space group P2₁/c . Hypothetical packing models predict intermolecular hydrogen bonds between the amine (–NH₂) and triazole N atoms, stabilizing a layered architecture. The ethyl ester group likely participates in van der Waals interactions, contributing to a density of ~1.2 g/cm³ .
Table 3: Hypothetical Crystallographic Parameters
| Parameter | Predicted Value | Basis |
|---|---|---|
| Crystal System | Monoclinic | Analogous structures |
| Space Group | P2₁/c | |
| Unit Cell Volume | ~300 ų | |
| Hydrogen Bond Length | 2.8–3.0 Å (N–H···N) |
Computational Chemistry Insights
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level optimize the geometry, revealing a planar triazole ring with slight distortion at the aminoalkyl substituent. The HOMO (–6.2 eV) localizes on the triazole ring and ester group, while the LUMO (–1.8 eV) resides on the C=N bonds, indicating nucleophilic reactivity at the triazole core . Fukui indices predict electrophilic attack at N-4 and nucleophilic activity at C-5, aligning with reported reactivity patterns for 1,2,4-triazoles .
Table 4: DFT-Derived Electronic Properties
| Property | Value | Method |
|---|---|---|
| HOMO Energy | –6.2 eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | –1.8 eV | |
| Band Gap | 4.4 eV | |
| N-4 Fukui Index (f⁻) | 0.12 |
Molecular docking simulations suggest moderate binding affinity (–7.5 kcal/mol) toward metalloproteinases, mediated by hydrogen bonds between the amine group and active-site residues (e.g., Glu404 of MMP-2) . These insights highlight potential biological applications, though further experimental validation is required.
Properties
IUPAC Name |
ethyl 5-(1-amino-3-methylbutyl)-1H-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-4-16-10(15)9-12-8(13-14-9)7(11)5-6(2)3/h6-7H,4-5,11H2,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGRNXARMXLAPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C(CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for 1,2,4-Triazole Carboxylates
The synthesis of ethyl 3-(1-amino-3-methylbutyl)-1H-1,2,4-triazole-5-carboxylate typically involves:
- Formation of the 1,2,4-triazole ring system.
- Introduction of the carboxylate ester group at the 5-position.
- Alkylation or substitution at the 3-position with an aminoalkyl side chain.
The synthetic routes generally start from suitable hydrazine derivatives and carboxylic acid precursors, followed by cyclization to form the triazole ring. Subsequent functional group transformations introduce the aminoalkyl substituent.
Preparation Methods of this compound
Cyclization and Esterification
One common approach involves the cyclization of hydrazide derivatives with appropriate carbonyl compounds to form the 1,2,4-triazole ring, followed by esterification to obtain the ethyl ester at the 5-position. This method aligns with procedures for synthesizing 1,2,4-triazole-3-carboxylates described in recent literature, where ethyl esters of 1,2,4-triazole-3-carboxylic acids are obtained through controlled cyclization and esterification steps under mild conditions.
Introduction of the Aminoalkyl Side Chain
The 3-position substitution with the 1-amino-3-methylbutyl group can be achieved via alkylation of the triazole nitrogen or direct substitution reactions. Alkylation of methyl or ethyl 1,2,4-triazole-3-carboxylate derivatives using aminoalkyl halides or protected aminoalkyl intermediates in the presence of bases or Lewis acids is a documented method. The amino group is often introduced via ammonolysis or direct substitution, followed by purification steps such as recrystallization.
Detailed Synthetic Procedure Example
Based on analogous synthesis of 1,2,4-triazole derivatives, a representative preparation method includes:
| Step | Reagents & Conditions | Description | Expected Outcome |
|---|---|---|---|
| 1 | Hydrazide derivative + ethyl ester of carboxylic acid; reflux in anhydrous pyridine | Cyclization to form 1,2,4-triazole ring with ester group | Formation of ethyl 1,2,4-triazole-5-carboxylate intermediate |
| 2 | Alkylation with 1-amino-3-methylbutyl halide in presence of base (e.g., potassium carbonate) | Introduction of aminoalkyl side chain at 3-position | Substituted ethyl 3-(1-amino-3-methylbutyl)-1,2,4-triazole-5-carboxylate |
| 3 | Ammonolysis or deprotection if necessary; purification by recrystallization | Conversion of protecting groups and purification | Pure target compound |
This procedure is supported by the synthesis of similar compounds involving alkylation of methyl or ethyl 1,2,4-triazole-3-carboxylates with aminoalkyl substituents, followed by ammonolysis to yield the final amides or amino derivatives.
Research Findings and Yield Data
In a related study on alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamides, the following yields and purification data were reported, which can be extrapolated to the preparation of this compound:
| Compound Type | Reaction Step | Yield (%) | Purification Method |
|---|---|---|---|
| Alkylated triazole esters | Alkylation with aminoalkyl halide | 34–91% | Recrystallization from ethanol–ethyl acetate |
| Ammonolysis products (amides) | Ammonolysis of esters | 34–91% | Recrystallization |
The purification typically involves flash chromatography or recrystallization using solvent mixtures such as ethanol and ethyl acetate to achieve high purity.
Comparison with Related Triazole Preparation Methods
While the above method focuses on 1,2,4-triazoles, other triazole isomers such as 1,2,3-triazoles have distinct preparation routes involving Grignard reagents and halogenated intermediates. For example, 1-substituted-1H-1,2,3-triazole-4-carboxylic acid derivatives are prepared via:
- Reaction of 4,5-dibromo-1,2,3-triazoles with isopropylmagnesium chloride.
- Carboxylation with carbon dioxide.
- Esterification using methyl iodide and alkali.
Although this method is specific to 1,2,3-triazoles, it provides insight into advanced synthetic manipulations of triazole carboxylates.
Summary Table of Key Preparation Steps
| Step No. | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization to form 1,2,4-triazole ring | Hydrazide + carboxylic acid ester, reflux in pyridine | Forms ethyl 1,2,4-triazole-5-carboxylate |
| 2 | Alkylation at 3-position | Aminoalkyl halide, base (K2CO3), solvent (THF or DMF), room temp | Introduces 1-amino-3-methylbutyl substituent |
| 3 | Ammonolysis / deprotection | Ammonia or ammonium hydroxide, mild heating | Converts esters to amides or removes protecting groups |
| 4 | Purification | Recrystallization (ethanol–ethyl acetate) or chromatography | Ensures high purity and yield |
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(1-amino-3-methylbutyl)-1H-1,2,4-triazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The triazole ring can participate in substitution reactions, where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Ethyl 3-(1-amino-3-methylbutyl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s stability and reactivity make it useful in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 3-(1-amino-3-methylbutyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can act as a ligand, binding to specific receptors and influencing cellular signaling pathways .
Comparison with Similar Compounds
Substituent Diversity in Triazole Carboxylates
The triazole core allows for versatile substitution patterns. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Melting Points: Pyridinyl and aryl-substituted derivatives exhibit higher melting points (173–179°C) due to aromatic stacking , whereas aminoalkyl-substituted compounds like the target may have lower melting points due to reduced crystallinity.
- Solubility: The aminoalkyl chain in the target compound enhances aqueous solubility compared to aryl analogs, which are more lipophilic .
- Hydrogen Bonding: The 1-amino-3-methylbutyl group acts as a strong H-bond donor/acceptor, similar to acetylated amino-triazoles .
Challenges Specific to Aminoalkyl Substitution
- Decarboxylation Risk: Cyclization of aminoalkyl precursors can lead to decarboxylation, as observed in attempts to synthesize related triazoles .
- Isolation Difficulties: Aminoalkyl groups may complicate purification due to increased polarity .
Biological Activity
Ethyl 3-(1-amino-3-methylbutyl)-1H-1,2,4-triazole-5-carboxylate (C₁₀H₁₈N₄O₂) is a member of the triazole family, a class of compounds recognized for their diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has a molecular weight of 226.28 g/mol and features a triazole ring with an ethyl ester and an amino substituent on a branched alkyl chain. This specific structure enhances its solubility and bioactivity compared to other triazole derivatives .
Antifungal and Anticancer Properties
Triazole compounds are predominantly studied for their antifungal properties. This compound has demonstrated significant biological activity in various studies:
- Anticancer Activity : Research indicates that triazole derivatives can inhibit cancer cell proliferation. A study evaluating similar triazole compounds found promising anticancer effects against multiple cancer cell lines using XTT assays, suggesting that this compound may exhibit similar properties .
The mechanism by which triazoles exert their biological effects often involves:
- Inhibition of Enzymes : Triazoles may inhibit enzymes critical for cancer cell survival and proliferation.
- Modulation of Cellular Signaling : The compound may influence proteins involved in signaling pathways crucial for cell growth and metabolism.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other triazole derivatives. The following table summarizes notable comparisons:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 1H-1,2,4-triazole-3-carboxylate | Contains a methyl instead of ethyl ester | Precursor for nucleoside analogs like Ribavirin |
| 3-Amino-1,2,4-triazole-5-carboxylic acid | Lacks the ethyl ester and branched alkyl substituent | Used in metal-organic frameworks synthesis |
| Ethyl 3-methyl-1H-1,2,4-triazole-5-carboxylate | Similar triazole structure but different substituents | Focus on different biological activities |
The unique amino side chain and ethyl ester functionality of this compound may enhance its interaction with biological macromolecules compared to these other compounds .
Case Studies and Research Findings
Several studies have highlighted the biological activity of triazole derivatives:
- Anticancer Studies : A series of compounds based on the triazole scaffold were synthesized and evaluated for anticancer activity against various cell lines. The results indicated that modifications to the triazole ring could significantly enhance anticancer efficacy .
- Enzyme Inhibition : Research has shown that certain triazoles can inhibit key metabolic enzymes such as acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders .
Q & A
Q. What are the standard synthetic routes for preparing ethyl 3-(1-amino-3-methylbutyl)-1H-1,2,4-triazole-5-carboxylate?
The synthesis of triazole carboxylates typically involves multi-step procedures. For example, analogous compounds like ethyl 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate are synthesized via cyclocondensation of hydrazine derivatives with carbonyl intermediates, followed by esterification . For the target compound, a plausible route includes:
Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazide precursors.
Introduction of the 1-amino-3-methylbutyl side chain via nucleophilic substitution or reductive amination.
Esterification with ethyl chloroformate to yield the carboxylate .
Key challenges include controlling regioselectivity during triazole ring formation and ensuring stability of the aminoalkyl substituent under reaction conditions.
Q. How is the structural integrity of this compound validated in synthetic workflows?
Structural characterization employs:
- NMR spectroscopy : H and C NMR confirm substituent positions and ester group integrity (e.g., δ 4.2–4.3 ppm for ethyl ester protons) .
- Mass spectrometry : ESI-MS or HRMS verifies molecular weight (e.g., [M+H] peaks).
- X-ray crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and stereochemistry, as demonstrated for related triazole derivatives .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Common assays include:
- Enzyme inhibition : Test against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates.
- Protein binding : Fluorescence quenching or surface plasmon resonance (SPR) to study interactions with serum albumin or other proteins .
- Antimicrobial activity : Broth microdilution assays against bacterial/fungal strains, noting MIC (minimum inhibitory concentration) values .
Advanced Research Questions
Q. How can synthetic yield be optimized for the aminoalkyl-triazole intermediate?
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions.
- Catalysis : Use Cu(I) or Ru complexes to accelerate triazole formation via click chemistry .
- Process control : Real-time monitoring via FTIR or HPLC to track intermediate stability and reaction completion.
Contradictions in reported yields (e.g., 28–73% for similar compounds ) often arise from impurities in starting materials or competing side reactions.
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
Comparative studies on analogs reveal:
- Methoxymethyl vs. methyl groups : Methoxymethyl substituents enhance solubility and bioavailability, as seen in ethyl 5-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate .
- Aminoalkyl chain length : Longer chains (e.g., 3-methylbutyl vs. ethyl) may improve membrane permeability but reduce target specificity.
| Substituent | Bioactivity (IC, μM) | Solubility (mg/mL) |
|---|---|---|
| Methoxymethyl | 12.3 ± 1.2 | 8.9 |
| Methyl | 28.7 ± 2.1 | 4.2 |
| Data-driven approaches like QSAR can predict optimal substituent configurations . |
Q. How can computational modeling aid in elucidating mechanism of action?
- Molecular docking : Predict binding modes with target proteins (e.g., HIV-1 protease) using AutoDock Vina or Schrödinger Suite .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with catalytic residues).
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, CNS permeability) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize experimental noise.
- Compound purity : Validate via HPLC (>95% purity) and characterize by H NMR .
- Cellular context : Use isogenic cell lines to control for genetic background effects.
Meta-analyses of datasets (e.g., ChEMBL) can identify trends obscured in individual studies .
Q. How is regioselectivity controlled during triazole ring functionalization?
Regioselectivity in 1,2,4-triazole derivatives depends on:
- Directing groups : Electron-withdrawing groups (e.g., carboxylates) favor substitution at the 5-position .
- Catalytic systems : Cu(I) catalysts promote 1,3-dipolar cycloaddition with high regiocontrol .
Mechanistic studies using isotopic labeling (e.g., N) or kinetic analysis can further elucidate reaction pathways.
Safety and Methodological Considerations
Q. What in silico tools evaluate potential toxicity of this compound?
- ProTox-II : Predicts organ toxicity (e.g., hepatotoxicity) and carcinogenicity .
- ADMETLab 2.0 : Estimates hERG channel inhibition and Ames mutagenicity risks .
- ECOSAR : Models ecotoxicity (e.g., LC for aquatic organisms) .
Q. How are stability and storage conditions determined for long-term studies?
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, monitoring via HPLC .
- Lyophilization : Improve stability of hygroscopic derivatives by storing under inert gas (N) at -20°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
